3-Chloro-2-iodopyridine
Overview
Description
3-Chloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, specifically at the 3rd and 2nd positions, respectively. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its unique reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient halogenation of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl compounds, while nucleophilic substitution with amines produces aminopyridine derivatives .
Scientific Research Applications
3-Chloro-2-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodopyridine in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which impart unique electronic properties to the molecule. These halogen atoms can act as both electrophiles and nucleophiles, facilitating various chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the halogens, which affects its interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Another halogenated pyridine derivative with iodine at the 2nd position.
3-Iodopyridine: Similar to 3-Chloro-2-iodopyridine but lacks the chlorine atom.
2-Chloro-3-iodopyridine: A positional isomer with chlorine and iodine atoms at different positions on the pyridine ring.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and iodine atoms, which provides distinct reactivity patterns compared to its isomers. This unique structure makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-chloro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCHVAFYGVXKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445770 | |
Record name | 3-chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-89-9 | |
Record name | 3-chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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